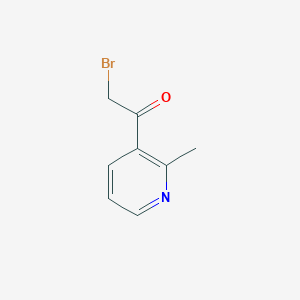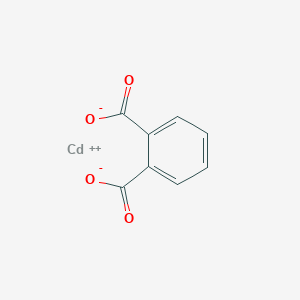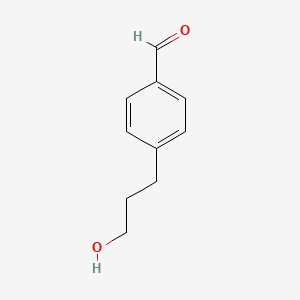
4-(3-Hydroxypropyl)benzaldehyde
説明
4-(3-Hydroxypropyl)benzaldehyde is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxypropyl)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and a 3-hydroxypropyl group attached to it .Physical And Chemical Properties Analysis
4-(3-Hydroxypropyl)benzaldehyde has a boiling point of 318.7±17.0 °C and a density of 1.109±0.06 g/cm3 .科学的研究の応用
1. Catalytic Oxidation and Biomimetic Applications
4-(3-Hydroxypropyl)benzaldehyde, a variant of benzaldehyde, has been explored in the context of catalytic oxidation processes. For instance, the 2-Hydroxypropyl-β-cyclodextrin polymer, related to benzaldehyde structures, has demonstrated remarkable efficiency in catalyzing the oxidation of cinnamaldehyde in aqueous solutions. This approach leverages biomimetic catalysts, showcasing the potential of benzaldehyde derivatives in mimicking natural enzymatic processes (Yang & Ji, 2013).
2. Synthesis and Structural Analysis
Benzaldehyde compounds, including 4-(3-Hydroxypropyl)benzaldehyde, play a significant role in synthetic chemistry. For instance, research has focused on the regioselective protection of hydroxyl groups in similar compounds, crucial for controlled chemical reactions and product formation (Plourde & Spaetzel, 2002). Additionally, benzaldehyde derivatives have been used in the synthesis of complex structures like porphyrins, which have applications ranging from photovoltaics to drug delivery (Ishida et al., 2010).
3. Nonlinear Optical Applications
Certain benzaldehyde derivatives, such as vanillin (4-hydroxy 3-methoxy benzaldehyde), have shown potential in nonlinear optical applications, particularly in second harmonic generation for the near-IR wavelength region. This opens avenues for their use in advanced optical technologies (Singh et al., 2001).
4. Solid Phase Organic Synthesis
Benzaldehyde derivatives have been investigated for their utility as linkers in solid-phase organic synthesis. This application is particularly relevant for the synthesis of complex organic compounds, demonstrating the versatility of benzaldehyde structures in chemical synthesis (Swayze, 1997).
特性
IUPAC Name |
4-(3-hydroxypropyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGXOVRNIKDKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513185 | |
| Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzaldehyde | |
CAS RN |
81121-62-2 | |
| Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



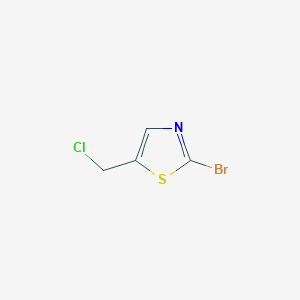

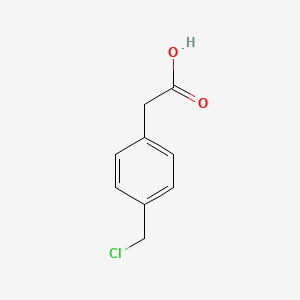


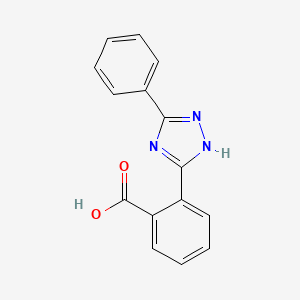
![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)
